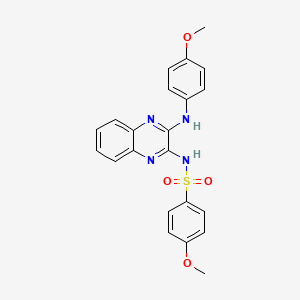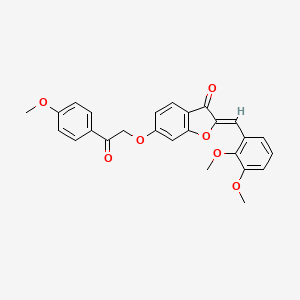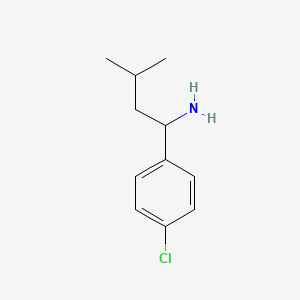
4-((6,7-diméthoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tétrahydroisoquinoléin-1-yl)méthoxy)benzoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C29H32N2O6 and its molecular weight is 504.583. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le DMTB s'est avéré prometteur comme agent anticancéreux. Les chercheurs ont exploré ses effets sur les lignées cellulaires cancéreuses, en particulier en inhibant la prolifération cellulaire et en induisant l'apoptose. Des études mécanistiques suggèrent que le DMTB interfère avec les principales voies de signalisation impliquées dans la progression du cancer .
- En neurobiologie, le DMTB a été étudié pour ses propriétés neuroprotectrices potentielles. Il peut moduler la libération de neurotransmetteurs, protéger les neurones du stress oxydatif et améliorer la survie neuronale. Ces résultats pourraient avoir des implications pour les maladies neurodégénératives et les lésions cérébrales .
- Le DMTB présente des effets anti-inflammatoires en supprimant les cytokines et les enzymes pro-inflammatoires. Les chercheurs ont étudié son impact sur les voies inflammatoires, ce qui en fait un candidat pour des affections comme la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
- Des études ont exploré les effets cardiovasculaires du DMTB, notamment la vasodilatation et les avantages potentiels pour l'hypertension artérielle. Sa capacité à influencer la production d'oxyde nitrique et la fonction endothéliale mérite d'être approfondie .
- Le DMTB a démontré une activité antimicrobienne contre divers agents pathogènes. Les chercheurs ont évalué son efficacité contre les bactéries, les champignons et les parasites. Cette propriété pourrait être exploitée pour développer de nouveaux agents antimicrobiens .
- En raison de sa structure unique, le DMTB a été étudié comme un composant des systèmes d'administration de médicaments. Les chercheurs explorent son utilisation comme transporteur pour l'administration ciblée de médicaments, améliorant la biodisponibilité et minimisant les effets secondaires .
Propriétés anticancéreuses
Effets neuroprotecteurs
Activité anti-inflammatoire
Applications cardiovasculaires
Potentiel antimicrobien
Systèmes d'administration de médicaments
Propriétés
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-5-36-28(32)20-9-11-23(12-10-20)37-18-25-24-17-27(35-4)26(34-3)16-21(24)13-14-31(25)29(33)30-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFMCPTKYJKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)

![N-(2-fluorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545922.png)


![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)



![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)



